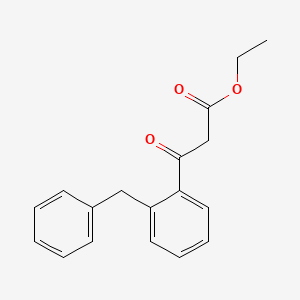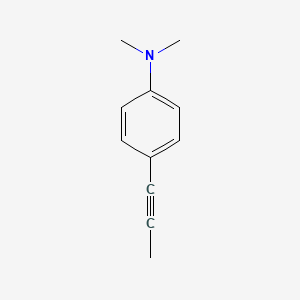
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is an organic compound with the molecular formula C11H13N It is characterized by the presence of a dimethylamino group and a propynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline typically involves the alkylation of N,N-dimethylaniline with a suitable propargyl halide. One common method is the reaction of N,N-dimethylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used for oxidative formylation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Cyclization: Catalysts like silver(I) salts can facilitate cyclization reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocycles: Such as imidazo[1,2-a]pyridines, formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is unique due to its combination of a dimethylamino group and a propynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various reactions, including oxidation and cyclization, makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
474661-33-1 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
N,N-dimethyl-4-prop-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3 |
InChI-Schlüssel |
MBCJMBITMRVQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


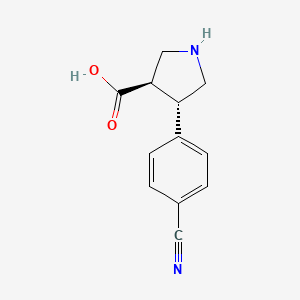
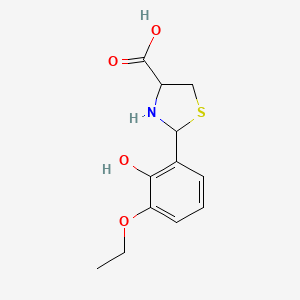
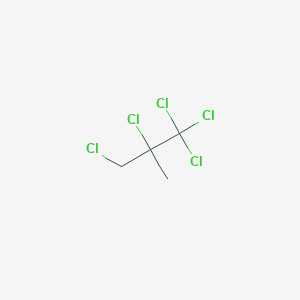
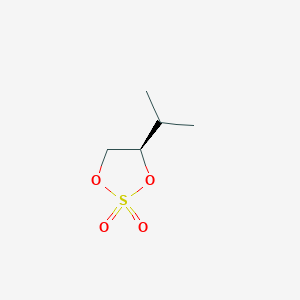
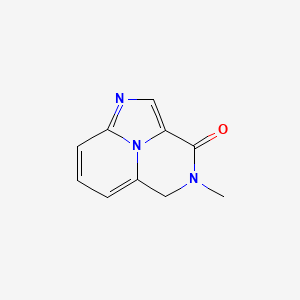
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
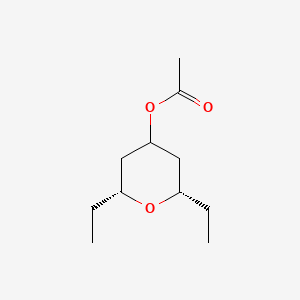
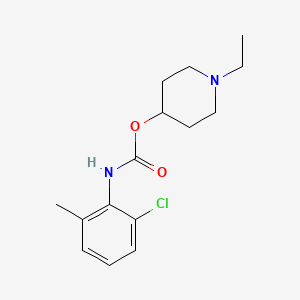
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
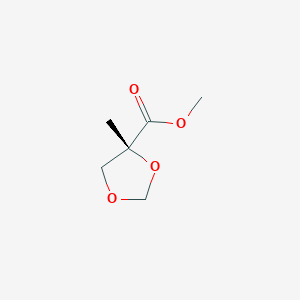
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
